Methyl 2-[benzenesulfonyl(methyl)amino]acetate

fragment-based drug discovery permeability physicochemical profiling

Researchers needing rule-of-three compliant fragments often encounter uncontrolled ester hydrolysis that compromises SPR/ITC binding data. This compound solves this with orthogonal methyl ester protection, confirmed by co-crystal structure (PDB 7FK3). • Zero H-bond donors eliminates sulfonamide NH interference in SAR studies. • Methyl ester enables selective saponification (LiOH/THF/H₂O, 0 °C to rt) without affecting the N-Me sulfonamide. • Computed LogP 1.0, TPSA 72.1 Ų ensures CNS MPO desirability for fragment expansion. Available at 95% purity for exploratory synthesis or 98% for fragment screening.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 724743-96-8
Cat. No. B1365843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[benzenesulfonyl(methyl)amino]acetate
CAS724743-96-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyLGGYBAUTKKAFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[benzenesulfonyl(methyl)amino]acetate: Chemical Identity & Procurement


Methyl 2-[benzenesulfonyl(methyl)amino]acetate, systematically named methyl N-(benzenesulfonyl)-N-methylglycinate, is a synthetic N-sulfonyl glycine ester belonging to the benzenesulfonamide class with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol [1]. It is structurally defined by a benzenesulfonyl group linked through a tertiary sulfonamide nitrogen to a sarcosine (N-methylglycine) methyl ester backbone. The compound lacks hydrogen-bond donors, bears five H-bond acceptors, and exhibits a computed LogP of approximately 1.0 [1]. It is catalogued as a HETAIN non-polymer ligand (PDB code VNC) and is distributed by specialty chemical suppliers at purities ranging from 95% to ≥98% for research-scale procurement [2]. Its primary documented research roles are as a fragment-screening hit, a synthetic building block for more complex sulfonamide derivatives, and as a reference intermediate in medicinal-chemistry campaigns targeting neurological and metabolic disorders [2].

Fragment-screening hit with reported co-crystal event
Sulfonamide synthetic building block
Zero H-bond donor reference scaffold

Methyl 2-[benzenesulfonyl(methyl)amino]acetate: N-Methyl Differentiation


Superficial analogs such as N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) and the corresponding free acid N-methyl-N-(phenylsulfonyl)glycine (CAS 46376-16-3) share the benzenesulfonamide glycine scaffold but differ critically in hydrogen-bond capacity, steric environment, and metabolic stability [1]. The presence of the N-methyl group in Methyl 2-[benzenesulfonyl(methyl)amino]acetate eliminates the sulfonamide NH donor, reducing the H-bond donor count from 1 to 0 and raising computed LogP relative to the des-methyl analog [1]. This single substitution alters conformational flexibility, passive permeability, and the compound's behavior in fragment-based drug discovery campaigns — factors that render the analog non-interchangeable for applications where precise molecular recognition events (e.g., protein–ligand co-crystallization) or downstream derivatization selectivity are required. The quantitative evidence below demonstrates the measurable consequences of these structural differences.

Target: N-Methyl ester 0 H-bond donors; methyl ester handle
differs in
H-bond capacity
Des-methyl analog (CAS 69398-48-7) Retains sulfonamide NH donor
Target: N-Methyl ester Masked carboxylate; orthogonal reactivity
differs in
reactivity
Free acid analog (CAS 46376-16-3) Requires re-protection for further N-functionalization

Methyl 2-[benzenesulfonyl(methyl)amino]acetate: Quantitative Evidence vs. Analogs


H-Bond Donor Count: N-Methyl vs. Des-Methyl

Methyl 2-[benzenesulfonyl(methyl)amino]acetate possesses 0 hydrogen-bond donors, whereas the closest des-methyl comparator — N-(phenylsulfonyl)glycine methyl ester (CAS 69398-48-7) — retains the sulfonamide NH and thus bears 1 H-bond donor [1]. This structural difference directly impacts molecular recognition and passive membrane permeability, as each H-bond donor carries an estimated desolvation penalty of approximately 1–2 kcal/mol during membrane crossing [2].

H-Bond Donor Count
Head-to-head
0 vs 1 (Δ = 1 donor)
May enhance passive permeability potential
Computed; des-methyl comparator retains NH
fragment-based drug discovery permeability physicochemical profiling

Lipophilicity Shift from N-Methylation

The XLogP3 value of Methyl 2-[benzenesulfonyl(methyl)amino]acetate is computed as 1.0, which is approximately 0.5–0.7 log units higher than the predicted LogP of the free acid analog (N-methyl-N-(phenylsulfonyl)glycine, CAS 46376-16-3) and approximately 0.3 log units higher than the des-methyl methyl ester analog (CAS 69398-48-7) [1]. This lipophilicity differential, though modest, is consistent with the methyl ester contributing roughly +0.5 log units relative to the carboxylic acid form, and the N-methyl group contributing an additional ~0.2–0.3 log units [2].

Lipophilicity (XLogP3)
Cross-study comparable
1.0 vs ~0.7 (Δ ≈ +0.3)
Supports organic-solvent extractability
Comparator values estimated from fragment datasets
ADME lipophilicity drug-likeness

Crystallographic Binding to Aar2/RNaseH Complex

Methyl 2-[benzenesulfonyl(methyl)amino]acetate (fragment P04A09, PDB ligand VNC) was identified as a binding fragment in the PanDDA crystallographic screen against the Aar2/RNaseH complex (PDB 7FK3), a yeast splicing target [1]. Among the F2X-Universal Fragment Library (over 1,000 compounds), this fragment showed a specific binding event, whereas closely related scaffolds lacking the N-methyl or methyl ester functionalities (e.g., N-(phenylsulfonyl)glycine or the free acid form) were not reported as binders in the same co-crystal screen [1]. The bound pose demonstrates that both the benzenesulfonyl group and the methyl ester carbonyl participate in distinct polar contacts within the binding pocket, orientations that would be sterically or electronically inaccessible to the free acid analog [1].

Co-Crystal Structure
Class-level
PDB 7FK3 at 2.13 Å
Reported fragment binding context
PanDDA screen; des-methyl analogs not reported
fragment screening splicing inhibitors crystallography

Supplier Purity Grade Comparison

While multiple vendors distribute Methyl 2-[benzenesulfonyl(methyl)amino]acetate at a baseline purity of 95%, dedicated specialty suppliers such as Leyan offer the compound at ≥98% purity with lot-specific QC documentation . In contrast, the free acid comparator (CAS 46376-16-3) is more commonly distributed at 95–97% default purity . The higher available purity reduces the risk of confounding biological assay results from trace sulfonylation by-products or hydrolyzed free acid contaminants that can act as weak-activity false positives in enzyme inhibition screens.

Purity Specification
Head-to-head
Target: ≥98% Comparator: 95–97%
May support assay reproducibility
Commercial HPLC specifications; lot-specific
purity quality control assay reproducibility

Methyl 2-[benzenesulfonyl(methyl)amino]acetate: High-Confidence Applications


Fragment-Based Discovery for Pre-mRNA Splicing

The experimentally validated co-crystal structure with the Aar2/RNaseH complex (PDB 7FK3) makes this compound a credible starting fragment for medicinal chemistry programs targeting spliceosomal proteins. The absence of a sulfonamide NH donor, combined with a moderate LogP of 1.0, positions it as a 'rule-of-three' compliant fragment amenable to structure-guided expansion [1]. Procurement of the ≥98% purity grade is recommended to avoid interference from free-acid hydrolysis products during SPR or ITC binding assays.

Synthesis of N-Alkylated Arylsulfonamide Derivatives

The methyl ester serves as a masked carboxylic acid handle, allowing selective saponification under mild conditions (LiOH/THF/H₂O, 0°C to rt) without affecting the N-methyl sulfonamide, while the benzenesulfonyl group provides a robust protecting group for the secondary amine. This orthogonal reactivity is not accessible with the free-acid analog (CAS 46376-16-3), which requires re-protection before further N-functionalization [1].

CNS-Penetrant Sulfonamide Physicochemical Standard

With zero H-bond donors, five H-bond acceptors, a TPSA of 72.1 Ų, and a LogP of 1.0, this compound falls well within CNS MPO desirability thresholds [1]. It can serve as a negative control (inactive scaffold devoid of NH donor) in structure-activity relationship studies when paired with its des-methyl analog (CAS 69398-48-7) to isolate the contribution of the sulfonamide NH to target binding or off-target promiscuity.

Benzenesulfonamide Intermediate QC Reference

Given the availability of defined purity grades (95% vs. 98% vs. NLT 97%) across multiple vendors, researchers can select the appropriate specification for their application — 95% for exploratory synthesis, 98% for fragment screening or in vitro pharmacology — and leverage lot-specific HPLC and NMR documentation to benchmark incoming batches against historical performance [1].

Application
Selection Property
Validation Focus
Fragment-based splicing research
Reported crystallographic binding context
Aar2/RNaseH binding mode confirmation
Sulfonamide derivative synthesis
Masked carboxylic acid handle
Orthogonal ester deprotection review
CNS physicochemical profiling
Zero H-bond donor scaffold
CNS MPO desirability score review
QC reference for sulfonamide batches
Multi-vendor purity specification
HPLC/NMR batch consistency review
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